molecular formula C11H9ClN2O4 B12597714 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride CAS No. 916156-50-8

6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride

Cat. No.: B12597714
CAS No.: 916156-50-8
M. Wt: 268.65 g/mol
InChI Key: BCBQSZJGLZBBBY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride is a chemical compound with the molecular formula C12H11ClN2O4 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride typically involves the reaction of 6,7-dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid with thionyl chloride. The reaction is carried out under an inert atmosphere, usually at low temperatures, to prevent decomposition of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of the compound.

    Amines and Alcohols: Used in substitution reactions.

    Water: Used in hydrolysis reactions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride is not well-documented. as a quinoxaline derivative, it may interact with various molecular targets, including enzymes and receptors, through binding interactions that inhibit or modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: A precursor in the synthesis of the carbonyl chloride derivative.

    6,7-Dimethoxy-3,4-dihydroisoquinoline:

Uniqueness

6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4/c1-17-7-3-5-6(4-8(7)18-2)14-11(16)9(13-5)10(12)15/h3-4H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBQSZJGLZBBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C(=N2)C(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40841833
Record name 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40841833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916156-50-8
Record name 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40841833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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